N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
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Overview
Description
N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves the formation of the pyrazolopyridine core followed by methylation. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with a similar structure but different nitrogen positioning
Uniqueness
N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is unique due to its specific methylation, which can influence its biological activity and chemical reactivity. This methyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
856859-52-4 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-8-6-2-3-9-7-5(6)4-10-11-7/h2-4H,1H3,(H2,8,9,10,11) |
InChI Key |
GSAPCPPZQQWWQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=NNC2=NC=C1 |
Origin of Product |
United States |
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